molecular formula C16H17N3O2 B4059133 3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE

3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE

Cat. No.: B4059133
M. Wt: 283.32 g/mol
InChI Key: QBZRNRZOCYUDBM-UHFFFAOYSA-N
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Description

3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with a pyridinyl and a methylpropanamido substituent, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-(2-methylpropanoylamino)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(2)15(20)19-14-5-3-4-12(10-14)16(21)18-13-6-8-17-9-7-13/h3-11H,1-2H3,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZRNRZOCYUDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, typically under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Attachment of the Methylpropanamido Group: The methylpropanamido group can be attached through an amide bond formation reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-4-YL)BENZAMIDE: Lacks the methylpropanamido group, which may affect its biological activity.

    3-(2-METHYLPROPANAMIDO)BENZAMIDE: Lacks the pyridinyl group, which may influence its chemical properties.

Uniqueness

3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE is unique due to the presence of both the pyridinyl and methylpropanamido groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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